(2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester
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Overview
Description
(2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester is an organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are often used in various chemical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester typically involves the reaction of 2-chloromethyl-3-trifluoromethyl-phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of phenoxyacetic acid are often studied for their potential biological activities, including herbicidal and antimicrobial properties.
Medicine
While specific applications in medicine may not be well-documented, similar compounds are sometimes explored for their potential therapeutic effects.
Industry
In industry, this compound may be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-phenoxyacetic acid ethyl ester
- 3-Trifluoromethyl-phenoxyacetic acid ethyl ester
- 2-Chloromethyl-3-trifluoromethyl-phenol
Uniqueness
The combination of the chloromethyl and trifluoromethyl groups in (2-Chloromethyl-3-trifluoromethyl-phenoxy)-acetic acid ethyl ester imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-(chloromethyl)-3-(trifluoromethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-18-11(17)7-19-10-5-3-4-9(8(10)6-13)12(14,15)16/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKDBNCRWVKKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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